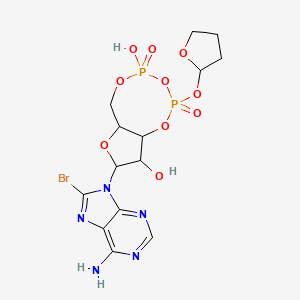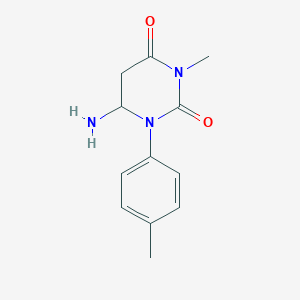![molecular formula C23H28N2O3 B12339693 1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate](/img/structure/B12339693.png)
1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate is a complex organic compound that features a combination of indole, benzoate, and butylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate typically involves multiple steps, including the formation of the indole derivative, the attachment of the butylamino group, and the esterification with benzoic acid. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-alpha,alpha,5-trimethylpyrrolo[2,1-f][1,2,4]triazine-6-methanol
- 2-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[1,2-f][1,2,4]triazin-6-yl)propan-2-ol
Uniqueness
1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H28N2O3 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
[1-(butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate |
InChI |
InChI=1S/C23H28N2O3/c1-3-4-13-24-15-19(28-23(26)18-9-6-5-7-10-18)16-27-22-12-8-11-21-20(22)14-17(2)25-21/h5-12,14,19,24-25H,3-4,13,15-16H2,1-2H3 |
Clave InChI |
GIORCMGXCYTANS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


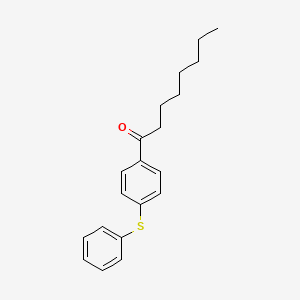
![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)
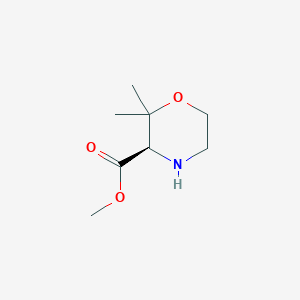

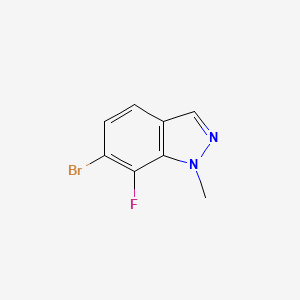

![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)





